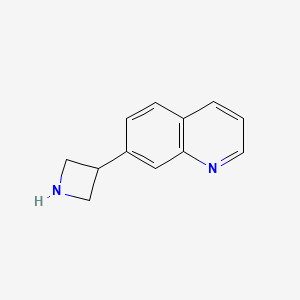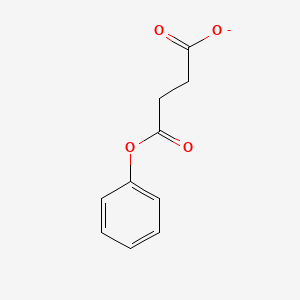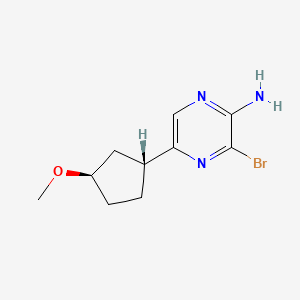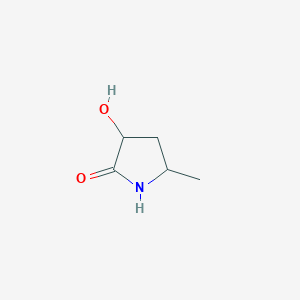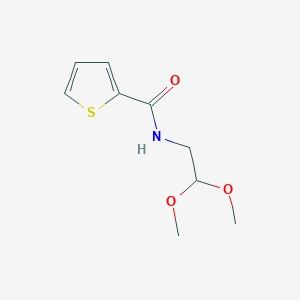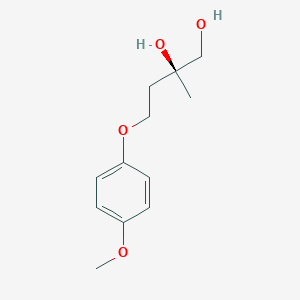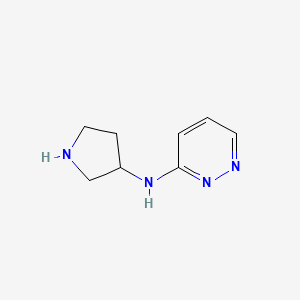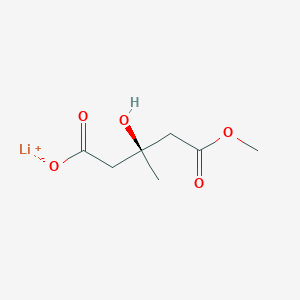
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is a chemical compound that belongs to the class of lithium salts. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a lithium ion coordinated to a hydroxy, methoxy, and oxo-functionalized pentanoate, makes it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate typically involves the reaction of (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The compound’s functional groups allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium carbonate (Li₂CO₃)
- Lithium citrate (Li₃C₆H₅O₇)
- Lithium orotate (LiC₅H₃N₂O₄)
Uniqueness
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H11LiO5 |
|---|---|
Molekulargewicht |
182.1 g/mol |
IUPAC-Name |
lithium;(3S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O5.Li/c1-7(11,3-5(8)9)4-6(10)12-2;/h11H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1/t7-;/m0./s1 |
InChI-Schlüssel |
YOJXKKFVCQSBID-FJXQXJEOSA-M |
Isomerische SMILES |
[Li+].C[C@](CC(=O)[O-])(CC(=O)OC)O |
Kanonische SMILES |
[Li+].CC(CC(=O)[O-])(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
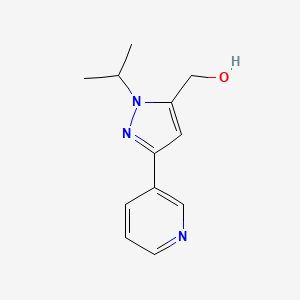

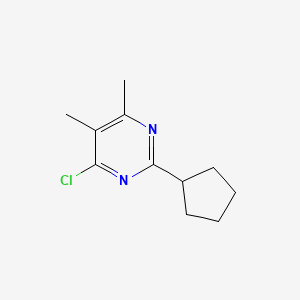
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
